2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
2-(2-(Azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic derivative of the benzoisothiazolone 1,1-dioxide scaffold, a core structure widely recognized for its pharmacological relevance. The compound features a seven-membered azepane ring linked via a ketone-containing ethyl chain to the nitrogen atom of the benzisothiazolone moiety. The benzoisothiazolone core is notable for its planar aromatic system and sulfone groups, which contribute to stability and intermolecular interactions in crystalline states .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14(16-9-5-1-2-6-10-16)11-17-15(19)12-7-3-4-8-13(12)22(17,20)21/h3-4,7-8H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDICFQUCVCQWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a derivative of isothiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the isothiazole ring and the introduction of the azepan moiety. Various synthetic routes have been documented in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of isothiazole exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound could possess comparable activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of isothiazole derivatives has been extensively studied. For instance, compounds with similar structural features have shown cytotoxic effects on various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK.
A recent study evaluated several benzothiazole derivatives for their antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.9 |
| A549 (Lung) | 12.3 |
| This compound | TBD |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are highly sought after. Isothiazole derivatives have shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The potential for this compound to act as an anti-inflammatory agent warrants further investigation.
Case Studies
Several case studies highlight the efficacy of isothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a series of isothiazole derivatives demonstrated significant reductions in infection rates among patients treated with these compounds compared to standard antibiotics.
- Case Study on Cancer Treatment : In vitro studies showed that treatment with benzothiazole derivatives resulted in a marked decrease in tumor size in xenograft models, indicating potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoisothiazolone 1,1-dioxide scaffold has been extensively modified to explore structure-activity relationships. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic methods, and physicochemical properties.
Structural Analogues and Key Properties
Key Observations
Substituent Effects on Crystallinity :
- Aromatic substituents (e.g., phenyl, chlorophenyl) enhance planarity and intermolecular interactions, as seen in the bifurcated hydrogen bonding of the phenyl derivative . In contrast, bulkier groups like azetidine introduce steric hindrance, reducing crystallinity .
- Alkyl chains (e.g., pentyl, heptynyl) increase lipophilicity but may compromise solubility, as observed in the commercial compound WAY-604603 .
Synthetic Efficiency :
- Microwave-assisted methods improve reaction times and diastereoselectivity for heterocyclic derivatives (e.g., azetidine-substituted compounds) but often yield lower quantities (8–63%) compared to traditional alkylation .
- Nucleophilic substitutions with brominated intermediates (e.g., bromopentyl derivatives) achieve moderate yields (50–73%) .
Biological Implications :
- Derivatives with aromatic or heterocyclic substituents (e.g., 3-chlorophenyl, azetidine) are associated with biological activities such as COX-2 and HLE inhibition, highlighting the scaffold’s versatility in drug discovery .
- Methylthio- and hydroxyethyl-substituted analogues exhibit photochemical reactivity, enabling tricyclic sultam formation for expanded medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
